molecular formula C12H10FN5 B2886729 1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 936758-09-7

1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2886729
CAS No.: 936758-09-7
M. Wt: 243.245
InChI Key: KOOACUORTLTUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical scaffold of high interest in medicinal chemistry and oncology research, primarily for the development of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a established bioisostere of purine that enables competitive binding at the ATP-active site of various protein kinases . This specific derivative is part of a class of compounds investigated for their potent anticancer activity, with research showing analogues demonstrating promising anti-proliferative effects against diverse human tumor cell lines, including ovarian (OVCAR-4), renal (ACHN), and non-small cell lung (NCI-H460) cancers . The compound's key research value lies in its potential as a dual-targeting agent. Structurally related analogues have been characterized as dual inhibitors of EGFR and ErbB2 (HER2) tyrosine kinases, which are critically implicated in proliferation and survival pathways of many cancers . Inhibition of these kinases by such compounds has been mechanistically linked to the induction of apoptosis, evidenced by a significant increase in active caspase-3 levels, and the disruption of the cell cycle, leading to accumulation in pre-G1 and arrest at the G2/M phase . Beyond the EGFR family, the pyrazolo[3,4-d]pyrimidine scaffold is also a versatile template for targeting other kinases relevant in oncology, such as Src and BRK (PTK6), making it a valuable tool compound for probing diverse oncogenic signaling pathways . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOACUORTLTUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Formamide

A widely adopted method involves heating 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide at elevated temperatures. This approach mirrors the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where formamide acts as both solvent and ammonia source. For the target compound, substituting the phenoxyphenyl group with 4-fluorophenyl necessitates careful control of stoichiometry to avoid side reactions.

Reaction conditions:

  • Reactants : 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 eq), formamide (5 eq)
  • Temperature : 120–140°C
  • Duration : 12–24 hours
  • Yield : ~70–75% (extrapolated from analogous reactions)

Key spectral data for intermediates:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.89 (m, 2H, Ar-H), 7.25–7.30 (m, 2H, Ar-H), 2.51 (s, 3H, CH₃).

Palladium-catalyzed coupling enables late-stage introduction of the 4-fluorophenyl group. This method is advantageous for modular synthesis, as demonstrated in the preparation of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Procedure :

  • Substrates : 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (1 eq), 4-fluorophenylboronic acid (2 eq)
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base : K₃PO₄ (3 eq)
  • Solvent : Dioxane/water (4:1 v/v)
  • Conditions : Argon atmosphere, 120°C, 24 hours

Yield : ~75% (analogous to phenoxyphenyl variant)

Challenges :

  • Competing protodeboronation of 4-fluorophenylboronic acid at high temperatures.
  • Purification requires chromatographic separation due to residual palladium.

Alternative Multi-Step Synthesis

Chloropyrimidine Intermediate Route

Adapting methodologies from anti-malarial drug synthesis, the target compound can be synthesized via a chloropyrimidine intermediate:

Step 1 : Formation of 7-chloropyrazolo[3,4-d]pyrimidine

  • Reactants : 3-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-7(4H)-one (1 eq), POCl₃ (5 eq), tetramethylammonium chloride (1 eq)
  • Conditions : Reflux (110°C), 6 hours
  • Yield : ~85%

Step 2 : Amination with Ammonia

  • Reactants : 7-chloro intermediate (1 eq), NH₃ (aq. 28%)
  • Solvent : Ethanol
  • Conditions : 80°C, 8 hours
  • Yield : ~78%

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%) Scalability
Cyclocondensation One-pot synthesis; minimal purification Limited substrate flexibility 70–75 Moderate
Suzuki Coupling Modular; late-stage diversification High catalyst cost; stringent conditions 75 Low
Chloropyrimidine High yields at each step Multi-step; toxic reagents (POCl₃) 78 High

Optimization Strategies

Solvent and Catalyst Screening

Replacing dioxane with toluene in Suzuki couplings reduces protodeboronation while maintaining reactivity. For cyclocondensation, dimethylformamide (DMF) increases reaction rate but complicates purification due to high boiling point.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in cyclocondensation improves yield to 82% while reducing reaction time by 50%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable electrophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group may enhance binding affinity to specific receptors or enzymes, leading to modulation of biological activities.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Fluorine and chlorine atoms enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Methyl vs. Methylthio : Methylthio groups (as in 2p) improve lipophilicity and kinase inhibition potency compared to methyl .
  • Bulkier Substituents: Cyclopropoxy or quinoline groups (e.g., compound 25) enhance CNS penetration but may reduce solubility .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP* Solubility
Target Compound Not reported Not reported ~2.1 (predicted) Moderate (fluorine enhances polarity)
7d Not reported Not reported ~3.5 Low (due to Cl/F substitution)
2p 117–118 47 ~3.8 Low (methylthio increases hydrophobicity)
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 169–171 69 ~4.2 Poor (high LogP)

*LogP estimated via fragment-based methods.

ADME/Toxicity Profiles

Compound Mutagenicity (Ames Test) Carcinogenicity hERG Inhibition Risk
Target Compound Not reported Not reported Not reported
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Positive (mutagenic) Negative (mouse/rat) Medium
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Positive Negative High

Note: Halogenated derivatives often show higher mutagenicity due to reactive metabolites .

Biological Activity

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

  • Chemical Formula : C11_{11}H8_{8}FN5_{5}
  • Molecular Weight : 244.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It interacts with specific enzymes involved in cellular signaling pathways, inhibiting their activity and consequently affecting cell proliferation and survival. This mechanism is particularly relevant in cancer biology, where dysregulated kinase activity contributes to tumor progression.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies showed that it inhibits the growth of various cancer cell lines, including colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC) cells. The compound was found to induce apoptosis in these cells by downregulating key oncogenic pathways such as K-RAS/MEK/ERK signaling .
  • A case study involving xenograft mouse models revealed that treatment with this compound significantly reduced tumor growth without causing notable hepatotoxicity, indicating its potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated the ability to reduce inflammation markers and cytokine production in response to inflammatory stimuli. This suggests a potential application in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
1-(4-Chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureModerateLow
1-(4-Bromophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureHighModerate
This compound StructureHigh High

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. Key steps include:

  • Condensation reactions between aminopyrazole derivatives and fluorophenyl-containing intermediates under reflux conditions.
  • Microwave-assisted synthesis (e.g., using trimethyl orthoformate and primary amines) to accelerate reaction rates and improve yields .
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and aromatic proton environments (e.g., δ 8.30 ppm for pyrimidine protons) .
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (C12H10FN5, molecular weight 259.24 g/mol) .
  • Infrared (IR) spectroscopy : To identify functional groups like NH2 stretches (~3400 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings focus on in vitro assays :

  • Anticancer activity : Evaluated against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
  • Enzyme inhibition : Testing against kinases (e.g., CDK2) via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Critical parameters include:

  • Temperature control : Higher yields are achieved at 80–100°C for condensation steps, avoiding side reactions .
  • Catalyst selection : Using HATU or DCC as coupling agents improves amide bond formation efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Q. What advanced techniques are used to resolve contradictions in reported biological activity data?

  • Dose-response validation : Repeating assays with standardized concentrations and controls .
  • Purity analysis : Employing HPLC-MS to rule out impurities affecting bioactivity .
  • Structural analogs : Comparing activity across derivatives to identify SAR trends .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular docking : Simulating binding poses with kinase domains (e.g., using AutoDock Vina) to predict affinity .
  • Surface plasmon resonance (SPR) : Quantifying real-time binding kinetics to receptors .
  • Cellular thermal shift assays (CETSA) : Confirming target engagement in live cells .

Q. What methodologies are recommended for analyzing stability and degradation pathways?

  • Forced degradation studies : Exposing the compound to heat, light, and pH extremes, followed by LC-UV/MS to identify degradation products .
  • X-ray crystallography : Resolving solid-state stability and polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.